4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a thiazole ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Coupling Reaction: The thiazole ring is then coupled with the brominated thiophene ring using a suitable coupling agent such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and thiophene rings.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-bromo-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2OS2/c16-9-4-13(22-7-9)14(21)20-15-19-6-11(23-15)3-8-1-2-10(17)5-12(8)18/h1-2,4-7H,3H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSVGMBLZAQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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